![molecular formula C17H19NO4S B5564355 ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)
ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The molecule also contains an ethyl ester group and a methoxybenzoyl amino group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, it might involve the reaction of the appropriate thiophene carboxylic acid with the corresponding methoxybenzoyl amine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring would be an ethyl ester group and a methoxybenzoyl amino group .Chemical Reactions Analysis
As a thiophene derivative, this compound might undergo electrophilic aromatic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some potential properties might include its molecular weight, boiling point, melting point, and solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis of lignan conjugates via cyclopropanation demonstrated the antimicrobial and antioxidant activities of synthesized compounds, revealing their potential pharmaceutical properties (Raghavendra et al., 2016).
- Another research focused on the synthesis, characterization, and crystal structure of a new azo-Schiff base related to ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting its planar geometric structure and intermolecular hydrogen bond (Menati et al., 2020).
Antimicrobial and Antioxidant Activities
- Compounds synthesized from related chemical structures showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their significance in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Molecular Docking Studies
- Docking studies were employed to investigate the interaction between synthesized compounds and biological targets, providing insights into their potential therapeutic applications and molecular mechanisms of action (Raghavendra et al., 2016).
Corrosion Inhibition
- Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives explored their efficiency as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion in acidic environments (Djenane et al., 2019).
Anti-proliferative Activity
- Studies have identified derivatives with pronounced anti-proliferative activity and tumor cell selectivity, suggesting their usefulness in cancer research for identifying novel anticancer agents (Thomas et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-8-6-7-9-13(12)21-4/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXSAWERHLYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
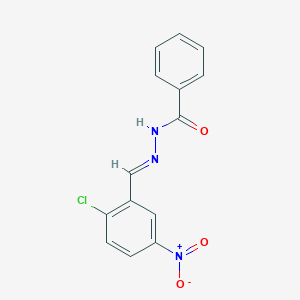
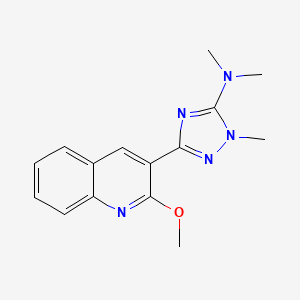
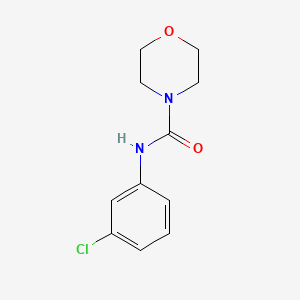
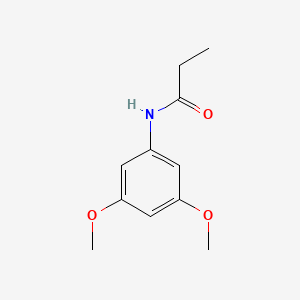
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
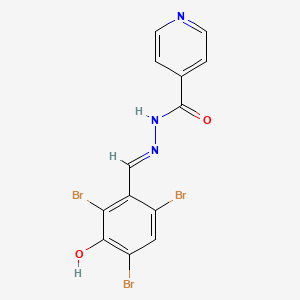


![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)
![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)

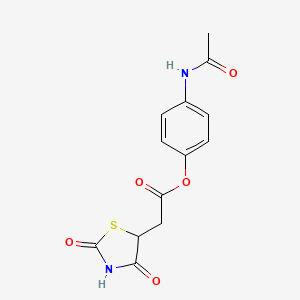
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)